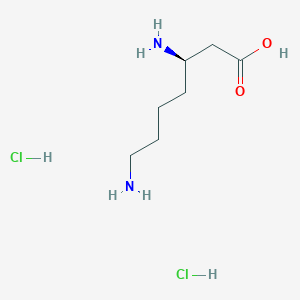![molecular formula C14H10N4 B11873024 7-Benzyl-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile](/img/structure/B11873024.png)
7-Benzyl-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Benzyl-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile is a chemical compound that has garnered significant interest in the field of medicinal chemistry. This compound is known for its potential as a selective inhibitor of monopolar spindle 1 kinase (MPS1), a protein kinase that plays a crucial role in cell division and is overexpressed in certain types of cancer, such as triple-negative breast cancer .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Benzyl-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile typically involves multiple steps. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, the reaction may involve the use of cyclopentylamine, DIPEA, and ethyl acetate at room temperature, followed by further reactions with reagents such as 3,3-diethoxy-propyne, CuCl, and 6-methylpicolinic acid .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
7-Benzyl-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as oxone in DMF at room temperature.
Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atoms in the pyrimidine ring.
Common Reagents and Conditions
Common reagents used in these reactions include cyclopentylamine, DIPEA, ethyl acetate, CuCl, 6-methylpicolinic acid, and oxone . Reaction conditions often involve room temperature or slightly elevated temperatures, with solvents such as DMSO and DMF.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives of the compound, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
7-Benzyl-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile has several scientific research applications:
Chemistry: It serves as a scaffold for the development of new chemical entities with potential biological activities.
Industry: The compound’s derivatives may be explored for use in various industrial applications, including the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of 7-Benzyl-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile involves its inhibition of monopolar spindle 1 kinase (MPS1). MPS1 is a dual-specificity protein kinase that plays a critical role in the spindle assembly checkpoint during cell division. By inhibiting MPS1, the compound disrupts the proper segregation of chromosomes, leading to cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides: These compounds are selective inhibitors of protein kinase B (Akt) and have shown potential as antitumor agents.
Halogenated Pyrrolo[2,3-d]pyrimidine Derivatives: These compounds are multi-targeted kinase inhibitors and apoptosis inducers, with significant activity against various cancer cell lines.
Uniqueness
7-Benzyl-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile is unique due to its high selectivity for MPS1 kinase, making it a promising candidate for targeted cancer therapy. Its ability to induce cell cycle arrest and apoptosis specifically in cancer cells overexpressing MPS1 sets it apart from other similar compounds .
Properties
Molecular Formula |
C14H10N4 |
|---|---|
Molecular Weight |
234.26 g/mol |
IUPAC Name |
7-benzylpyrrolo[2,3-d]pyrimidine-5-carbonitrile |
InChI |
InChI=1S/C14H10N4/c15-6-12-9-18(8-11-4-2-1-3-5-11)14-13(12)7-16-10-17-14/h1-5,7,9-10H,8H2 |
InChI Key |
LXMZFBKCHJVTEL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=C(C3=CN=CN=C32)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




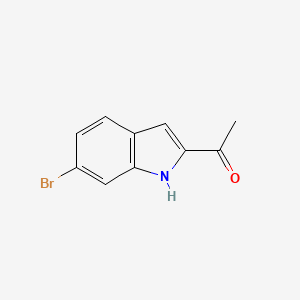
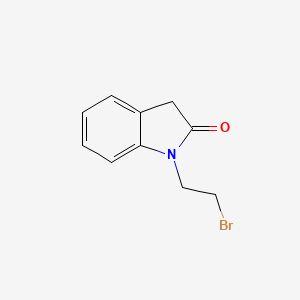

![2-Amino-1-(1-cyclopropyl-6,7-dihydro-1H-imidazo[4,5-c]pyridin-5(4H)-yl)propan-1-one](/img/structure/B11872990.png)
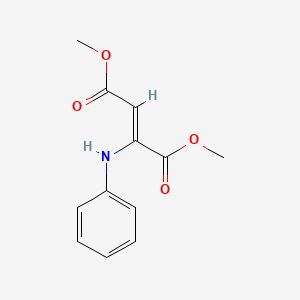
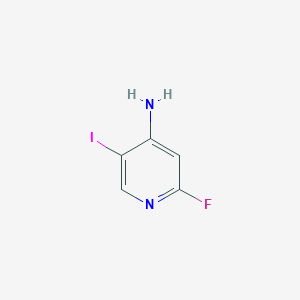
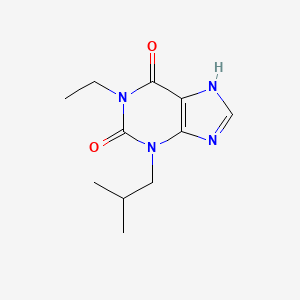


![(3-Chloro-[1,1'-biphenyl]-4-yl)boronic acid](/img/structure/B11873013.png)

